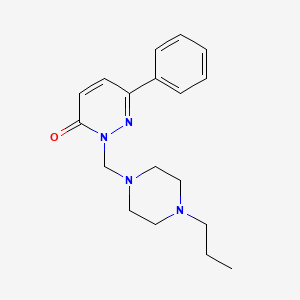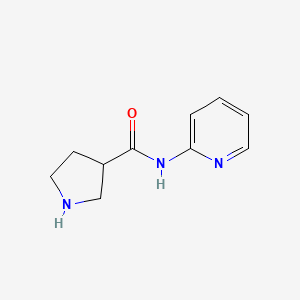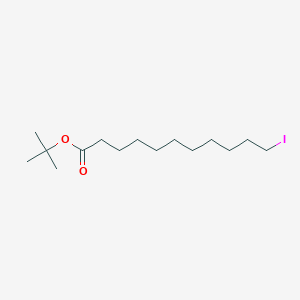
tert-Butyl 11-iodoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 11-iodoundecanoate: is an organic compound with the molecular formula C15H29IO2 . It is an ester formed from the reaction of 11-iodoundecanoic acid and tert-butyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with tert-butyl alcohol. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions . The reaction typically proceeds at room temperature, yielding the desired ester.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Potassium tert-butoxide (tBuOK) is commonly used as a base in substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 11-iodoundecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 11-iodoundecanoate involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 11-iodoundecanoate can be compared with other similar compounds, such as:
tert-Butyl 10-iododecanoate: Similar structure but with a shorter carbon chain.
tert-Butyl 12-iodododecanoate: Similar structure but with a longer carbon chain.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions, allowing for the formation of a wide range of derivatives . Its unique structure also makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
96044-28-9 |
|---|---|
Molekularformel |
C15H29IO2 |
Molekulargewicht |
368.29 g/mol |
IUPAC-Name |
tert-butyl 11-iodoundecanoate |
InChI |
InChI=1S/C15H29IO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
InChI-Schlüssel |
ZMRVNBCQAGHPHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


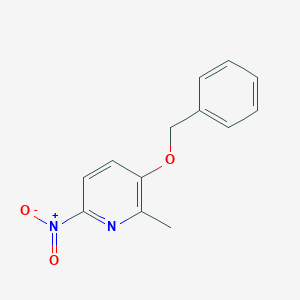
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
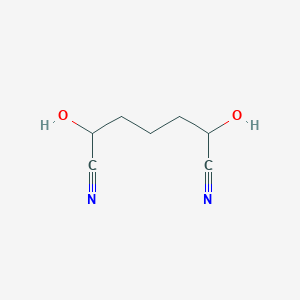
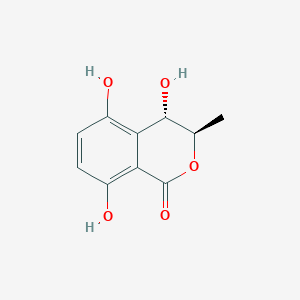
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
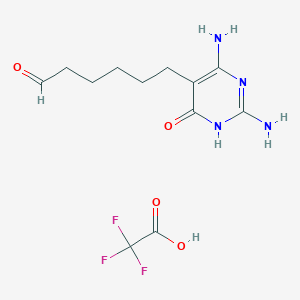
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
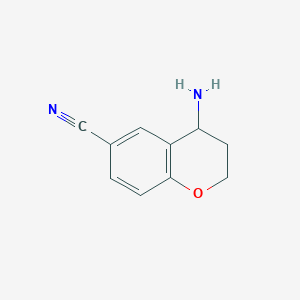
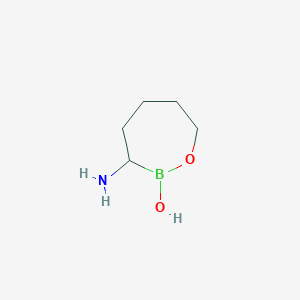
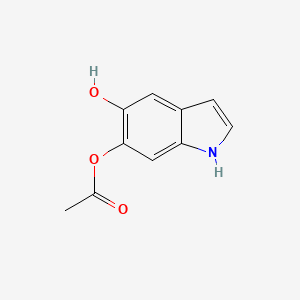
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
